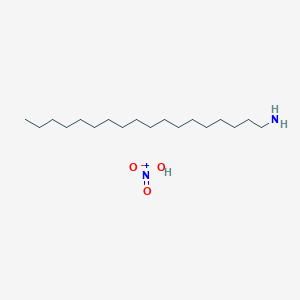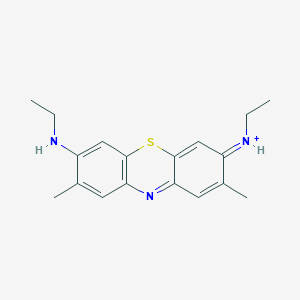
1-Octadecanamine, nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecanamine, nitrate is an organic compound that belongs to the class of aliphatic amines. It is also known as octadecylamine nitrate. This compound is characterized by its long carbon chain and amine group, making it a versatile chemical with various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octadecanamine, nitrate can be synthesized through the reaction of octadecanamine with nitric acid. The reaction typically involves the following steps:
- Dissolution of octadecanamine in an appropriate solvent such as ethanol.
- Slow addition of concentrated nitric acid to the solution while maintaining a controlled temperature.
- Stirring the mixture until the reaction is complete, followed by the isolation and purification of the product.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process may include:
- Continuous feeding of octadecanamine and nitric acid into a reactor.
- Maintaining optimal reaction conditions such as temperature and pressure.
- Using distillation or crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Octadecanamine, nitrate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The nitrate group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The amine group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like chloroform or bromine can be used under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated amines or other substituted derivatives.
Scientific Research Applications
1-Octadecanamine, nitrate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of lubricants, corrosion inhibitors, and antistatic agents.
Mechanism of Action
The mechanism of action of 1-octadecanamine, nitrate involves its interaction with biological membranes and proteins. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The nitrate group can release nitric oxide, which has various physiological effects, including vasodilation and antimicrobial activity.
Comparison with Similar Compounds
Octadecylamine: Similar structure but lacks the nitrate group.
Stearylamine: Another long-chain amine with similar properties.
Hexadecylamine: Shorter carbon chain but similar chemical behavior.
Uniqueness: 1-Octadecanamine, nitrate is unique due to the presence of both the long carbon chain and the nitrate group. This combination imparts distinct properties such as enhanced solubility in organic solvents and specific reactivity patterns.
Properties
CAS No. |
4032-43-3 |
|---|---|
Molecular Formula |
C18H40N2O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
nitric acid;octadecan-1-amine |
InChI |
InChI=1S/C18H39N.HNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;2-1(3)4/h2-19H2,1H3;(H,2,3,4) |
InChI Key |
CLROQYVZJGNROP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14137639.png)
![3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B14137643.png)
![N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B14137648.png)
![N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14137652.png)
![Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate](/img/structure/B14137664.png)
![Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B14137675.png)
![1-[3-(Methylphenylamino)phenyl]ethanone](/img/structure/B14137681.png)
![N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14137686.png)


![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)

![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)
